2-Ethyl-3-iodopyrazine

Description

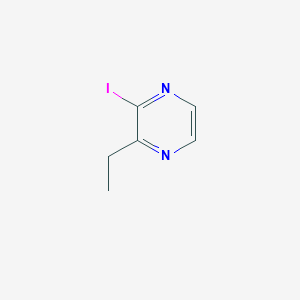

2-Ethyl-3-iodopyrazine is a halogenated pyrazine derivative characterized by an ethyl group at the 2-position and an iodine atom at the 3-position of the pyrazine ring. Pyrazines are six-membered heterocyclic compounds containing two nitrogen atoms at the 1,4-positions, known for their aromaticity and diverse applications in pharmaceuticals, agrochemicals, and flavoring agents .

Properties

Molecular Formula |

C6H7IN2 |

|---|---|

Molecular Weight |

234.04 g/mol |

IUPAC Name |

2-ethyl-3-iodopyrazine |

InChI |

InChI=1S/C6H7IN2/c1-2-5-6(7)9-4-3-8-5/h3-4H,2H2,1H3 |

InChI Key |

LQLATCWTLNHZFI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CN=C1I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-iodopyrazine typically involves the iodination of 2-ethylpyrazine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-iodopyrazine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

Substitution Products: Azido or thiocyanato derivatives.

Oxidation Products: Aldehydes or carboxylic acids.

Coupling Products: Biaryl or styrene derivatives.

Scientific Research Applications

2-Ethyl-3-iodopyrazine finds applications in various scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-iodopyrazine involves its interaction with molecular targets through its iodine and ethyl groups. The iodine atom can participate in halogen bonding, while the ethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo substitution and coupling reactions also allows for the formation of derivatives with enhanced activity.

Comparison with Similar Compounds

Halogenated Pyrazines

Halogen atoms (e.g., Cl, I) on pyrazine rings influence reactivity and biological activity. For example:

- Ethyl 3-Chloropyrazine-2-carboxylate (C₇H₇ClN₂O₂, MW: 202.6): This compound, synthesized via free-radical ethoxycarbonylation, contains a chlorine atom at the 3-position. Chlorine’s moderate electronegativity facilitates substitution reactions, as seen in its use as a precursor for hydrazinopyrazines .

Table 1: Halogenated Pyrazines

Alkyl-Substituted Pyrazines

Alkyl groups (e.g., ethyl, methyl) modulate electronic and steric properties:

- 2-Ethyl-3-methylpyrazine (C₇H₁₀N₂, MW: 122.17): A flavoring agent with a nutty aroma, this compound highlights how alkyl chains enhance volatility and sensory properties .

- 2-Ethyl-3,6-dimethylpyrazine (C₈H₁₂N₂, MW: 136.20): Additional methyl groups increase hydrophobicity, impacting solubility and applications in food chemistry .

Table 2: Alkyl-Substituted Pyrazines

Ethoxy-Substituted Pyrazines

Ethoxy groups (-OCH₂CH₃) enhance solubility and alter electronic properties:

- 2-Ethoxy-3-ethylpyrazine (C₈H₁₂N₂O, MW: 152.19): The ethoxy group at the 2-position increases polarity, making it useful in synthetic intermediates .

- 2-Ethoxy-3-methylpyrazine (C₇H₁₀N₂O, MW: 138.17): This derivative’s lower molecular weight compared to iodinated pyrazines underscores the impact of substituents on physical properties .

Table 3: Ethoxy-Substituted Pyrazines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.